![molecular formula C36H48N4O12 B14124221 [2-(6-methylheptyl)-4,6-dinitrophenyl] (E)-but-2-enoate;[4-(6-methylheptyl)-2,6-dinitrophenyl] (E)-but-2-enoate](/img/structure/B14124221.png)
[2-(6-methylheptyl)-4,6-dinitrophenyl] (E)-but-2-enoate;[4-(6-methylheptyl)-2,6-dinitrophenyl] (E)-but-2-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[2-(6-methylheptyl)-4,6-dinitrophenyl] (E)-but-2-enoate: and [4-(6-methylheptyl)-2,6-dinitrophenyl] (E)-but-2-enoate are organic compounds that belong to the class of dinitrophenyl esters. These compounds are characterized by the presence of two nitro groups attached to a phenyl ring, along with a but-2-enoate ester group. They are known for their applications in various fields, including chemistry, biology, and industry.
準備方法
The synthesis of [2-(6-methylheptyl)-4,6-dinitrophenyl] (E)-but-2-enoate and [4-(6-methylheptyl)-2,6-dinitrophenyl] (E)-but-2-enoate typically involves the following steps:
Nitration: The starting material, a phenyl compound, undergoes nitration to introduce nitro groups at the desired positions on the phenyl ring.
Alkylation: The nitrated phenyl compound is then alkylated with 6-methylheptyl bromide to introduce the 6-methylheptyl group.
Esterification: The alkylated compound is esterified with but-2-enoic acid to form the final product.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity.
化学反応の分析
These compounds undergo various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The nitro groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and nucleophiles such as amines or thiols. Major products formed from these reactions include amino derivatives, substituted phenyl compounds, and carboxylic acids.
科学的研究の応用
These compounds have a wide range of applications in scientific research:
Chemistry: They are used as intermediates in the synthesis of more complex organic molecules.
Biology: They are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: They are investigated for their potential use as pharmaceutical agents.
Industry: They are used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of these compounds involves their interaction with specific molecular targets and pathways. For example, the nitro groups can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The ester group can be hydrolyzed to release active metabolites that exert their effects on target cells.
類似化合物との比較
Similar compounds include other dinitrophenyl esters, such as:
- 2,4-Dinitrophenyl acetate
- 2,4-Dinitrophenyl propionate
- 2,4-Dinitrophenyl butyrate
These compounds share similar structural features but differ in the length and branching of the alkyl chain attached to the phenyl ring. The uniqueness of [2-(6-methylheptyl)-4,6-dinitrophenyl] (E)-but-2-enoate and [4-(6-methylheptyl)-2,6-dinitrophenyl] (E)-but-2-enoate lies in the presence of the 6-methylheptyl group, which can influence their chemical reactivity and biological activity.
特性
分子式 |
C36H48N4O12 |
|---|---|
分子量 |
728.8 g/mol |
IUPAC名 |
[2-(6-methylheptyl)-4,6-dinitrophenyl] (E)-but-2-enoate;[4-(6-methylheptyl)-2,6-dinitrophenyl] (E)-but-2-enoate |
InChI |
InChI=1S/2C18H24N2O6/c1-4-8-17(21)26-18-14(10-7-5-6-9-13(2)3)11-15(19(22)23)12-16(18)20(24)25;1-4-8-17(21)26-18-15(19(22)23)11-14(12-16(18)20(24)25)10-7-5-6-9-13(2)3/h2*4,8,11-13H,5-7,9-10H2,1-3H3/b2*8-4+ |
InChIキー |
AFYIFJXNVMNPLD-URCMJFOTSA-N |
異性体SMILES |
C/C=C/C(=O)OC1=C(C=C(C=C1[N+](=O)[O-])CCCCCC(C)C)[N+](=O)[O-].C/C=C/C(=O)OC1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])CCCCCC(C)C |
正規SMILES |
CC=CC(=O)OC1=C(C=C(C=C1[N+](=O)[O-])CCCCCC(C)C)[N+](=O)[O-].CC=CC(=O)OC1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])CCCCCC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



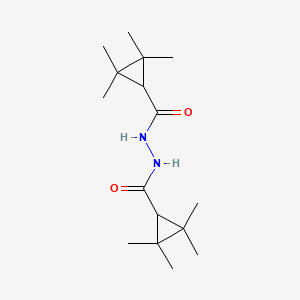
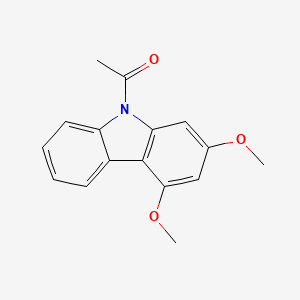

![4-(diethylsulfamoyl)-N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B14124151.png)
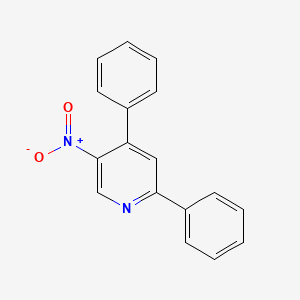
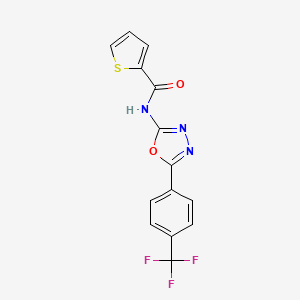
![15,15-dimethyl-23-thia-3-azahexacyclo[11.10.0.02,10.04,9.014,22.016,21]tricosa-1(13),2(10),4,6,8,11,14(22),16,18,20-decaene](/img/structure/B14124184.png)

![(2S)-4-methyl-N-[(2S)-1-[[(2R)-4-methyl-1-[(2R)-2-methyloxiran-2-yl]-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-2-[[(2S)-2-[(2-morpholin-4-ylacetyl)amino]-4-phenylbutanoyl]amino]pentanamide](/img/structure/B14124190.png)
![(Z)-ethyl 2-(6-nitro-2-((4-oxo-4H-chromene-3-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B14124196.png)
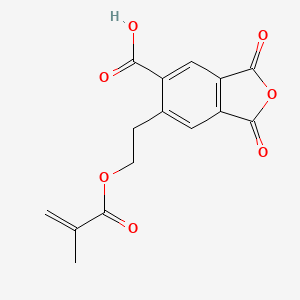
![methyl (2R,3S,4S,5R,6R)-5-acetyloxy-6-[(2R,3S,4R,5R,6S)-2-(benzoyloxymethyl)-6-methoxy-4-phenylmethoxy-5-(phenylmethoxycarbonylamino)oxan-3-yl]oxy-3-hydroxy-4-phenylmethoxyoxane-2-carboxylate](/img/structure/B14124200.png)
![N-(4-butylphenyl)-2-{[1-(3-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}acetamide](/img/structure/B14124204.png)
